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2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one

Cat. No.: B1583595
CAS No.: 87769-39-9
M. Wt: 156.18 g/mol
InChI Key: NZEPEQVPVAXLSY-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Dioxinone Research

Research into 4H-1,3-dioxin-4-ones has a rich history, with early studies focusing on their synthesis and fundamental reactivity. Over the decades, the understanding of these compounds has evolved, leading to their application in increasingly complex synthetic challenges. The exploration of their thermal and photochemical reactions has been a particularly fruitful area of investigation, revealing their ability to generate highly reactive intermediates.

Significance of the 4H-1,3-Dioxin-4-one Ring System in Organic Synthesis

The significance of the 4H-1,3-dioxin-4-one ring system lies in its function as a stable and convenient precursor to acylketenes. nih.gov Upon heating, these dioxinones undergo a retro-Diels-Alder reaction to release a molecule of acetone (B3395972) and the corresponding acylketene. rsc.org These in-situ generated acylketenes are highly reactive and can be trapped by a variety of nucleophiles, providing a powerful tool for the construction of β-keto esters, amides, and other valuable dicarbonyl compounds. This reactivity makes them important intermediates in the synthesis of natural products and pharmaceuticals.

Classification and Structural Variations within 1,3-Dioxin-4-ones

1,3-Dioxin-4-ones can be classified based on the substitution pattern on the heterocyclic ring. The substituents at positions 2, 5, and 6 significantly influence the stability, reactivity, and physical properties of the molecule. Variations can range from simple alkyl or aryl groups to more complex functional moieties. These structural modifications allow for the fine-tuning of the molecule's properties for specific synthetic applications.

Overview of Research Trajectories for 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one and Analogues

While the chemistry of 2,2,6-trimethyl-4H-1,3-dioxin-4-one is well-documented, specific research on This compound is less prevalent in publicly available literature. Much of the understanding of this tetramethyl derivative is extrapolated from the behavior of its close analogues. The introduction of an additional methyl group at the 5-position is expected to influence the electronic and steric properties of the molecule, potentially affecting the temperature of its thermolysis and its reactivity in cycloaddition reactions.

The primary research trajectory for analogous dioxinones involves their use as precursors for β-dicarbonyl compounds and their derivatives. smolecule.com For instance, the well-studied 2,2,6-trimethyl-4H-1,3-dioxin-4-one is widely used in acetoacetylation reactions. researchgate.netchemicalbook.comsigmaaldrich.com

Detailed research findings on the specific applications and reaction kinetics of this compound remain a subject for further investigation. However, its fundamental properties can be summarized based on available data.

Physicochemical Properties of this compound

PropertyValue
CAS Number 87769-39-9
Molecular Formula C₈H₁₂O₃
Molecular Weight 156.18 g/mol
Boiling Point 72 °C at 0.3 mmHg
Density 1.07 g/cm³

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O3 B1583595 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one CAS No. 87769-39-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,5,6-tetramethyl-1,3-dioxin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-5-6(2)10-8(3,4)11-7(5)9/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEPEQVPVAXLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(OC1=O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336981
Record name 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87769-39-9
Record name 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90336981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of 2,2,5,6 Tetramethyl 4h 1,3 Dioxin 4 One and 4h 1,3 Dioxin 4 One Derivatives

Thermal Decomposition and In Situ Generation of Reactive Intermediates

A defining characteristic of 4H-1,3-dioxin-4-ones is their capacity to undergo thermal cycloreversion, a retro-Diels-Alder reaction, to generate reactive acylketenes in situ. researchgate.netwikipedia.orgrsc.org This process is foundational to their application in organic synthesis.

The thermolysis of 4H-1,3-dioxin-4-one derivatives is a cornerstone method for generating acetylketenes. nih.gov For instance, the flash pyrolysis of 2,2,6-trimethyl-4H-1,3-dioxin-4-one, the adduct of diketene (B1670635) and acetone (B3395972), yields acetylketene and acetone. researchgate.netsigmaaldrich.com This reaction is typically initiated at temperatures exceeding 100-120°C. wikipedia.orgchemicalbook.com

Kinetic studies have demonstrated that the uncatalyzed acetoacetylation of various nucleophiles using 2,2,6-trimethyl-4H-1,3-dioxin-4-one is a first-order reaction. researchgate.net The rate-limiting step is the initial thermal decomposition of the dioxinone into acetylketene and acetone. researchgate.netrsc.org The highly reactive acetylketene intermediate can then be trapped by nucleophiles present in the reaction mixture. rsc.org If not trapped, acetylketene can dimerize, particularly at temperatures above 130°C, to form dehydroacetic acid. wikipedia.org The kind and pattern of substitution on the dioxinone ring can significantly affect the thermal cycloreversion process. clockss.org

Table 1: Methods for Acylketene Generation

Precursor Type Method Description
1,3-Dioxin-4-ones Thermolysis The most common method, involving a retro-Diels-Alder reaction to release an acylketene and a ketone/aldehyde. nih.gov
2-Diazo-1,3-dicarbonyls Thermolysis/Photolysis Involves carbene formation and subsequent rearrangement. nih.gov
β-Ketoesters Thermolysis Proceeds via a concerted elimination of an alcohol molecule. nih.gov

4H-1,3-Dioxin-4-ones, particularly the well-studied 2,2,6-trimethyl-4H-1,3-dioxin-4-one, are widely regarded as stabilized, safer, and more convenient equivalents of diketene. wikipedia.orgchemicalbook.com Diketene itself is a toxic and lachrymatory substance, and its transport is often restricted. wikipedia.orgchemicalbook.com The dioxinone adducts, such as the diketene-acetone adduct, can be safely handled and transported, and used as a direct substitute for diketene in many chemical reactions. chemicalbook.com Upon heating, they controllably release the desired ketene (B1206846) intermediate, providing a practical solution for its in situ generation and use. wikipedia.orgchemicalbook.com

Nucleophilic Addition and Ring-Opening Reactions

The acylketenes generated from the thermal decomposition of 4H-1,3-dioxin-4-ones are potent electrophiles that readily react with a range of nucleophiles. nih.gov This reactivity is harnessed to synthesize important classes of compounds, such as β-keto esters and β-keto amides, through nucleophilic addition followed by ring-opening of the dioxinone structure. chemicalbook.com

The most common application of 4H-1,3-dioxin-4-ones as ketene precursors is in acetoacetylation reactions. They react efficiently with alcohols and amines to produce the corresponding β-keto esters and β-keto amides in high yields. chemicalbook.comresearchgate.net

4H-1,3-Dioxin-4-one derivatives react with primary and secondary amines to yield N-substituted acetoacetamides. researchgate.netresearchgate.net For example, heating 2,2,6-trimethyl-4H-1,3-dioxin-4-one with various amines in a solvent like refluxing xylene or tetrahydrofuran (B95107) affords the corresponding amide products. researchgate.net The reaction proceeds through the in situ formation of acetylketene, which is then trapped by the amine nucleophile. This method has also been applied to the synthesis of more complex structures, such as medium-sized rings (7-10 members), by reacting the dioxinone with α,ω-diamines under microwave irradiation. wikipedia.org

The reaction of 4H-1,3-dioxin-4-ones with alcohols is a standard method for preparing β-keto esters. rsc.orgvaia.com The thermolysis of the dioxinone in the presence of an alcohol leads to the formation of the ester. rsc.org Research has shown that reactions of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with secondary and tertiary alcohols, including chiral alcohols, can be performed under milder conditions (refluxing tetrahydrofuran) in the presence of sodium acetate (B1210297), often resulting in quantitative yields of the desired β-keto esters while avoiding side products. researchgate.net The use of chiral alcohols in this reaction allows for the synthesis of optically active β-keto esters, which are valuable building blocks in asymmetric synthesis. researchgate.net

Table 2: Nucleophilic Reactions of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one

Nucleophile Product Class Reaction Conditions Reference
Primary/Secondary Amines β-Keto Amides Refluxing xylene or THF researchgate.net
Secondary/Tertiary Alcohols β-Keto Esters Refluxing THF with sodium acetate researchgate.net

Reactivity with Imines Leading to N-Alkenyl Acetoacetamides

2,2,6-Trimethyl-4H-1,3-dioxin-4-one serves as a key starting material for the synthesis of N-alkenyl acetoacetamides through its reaction with imines. documentsdelivered.comchemicalbook.com This transformation is thermally driven, where the dioxinone undergoes ring-opening to generate a highly reactive acetylketene intermediate along with acetone. chemicalbook.com The in-situ generated acetylketene then reacts with the imine. The reaction proceeds via a [2+2] cycloaddition between the C=N bond of the imine and the C=C bond of the ketene, followed by an electrocyclic ring-opening of the resulting β-lactam to yield the final N-alkenyl acetoacetamide (B46550) product. This method provides a convenient route to these valuable synthetic intermediates. documentsdelivered.comchemicalbook.com

Acetoacetylation of Hydroxyl-Containing Polymers (e.g., O-(hydroxypropyl)cellulose)

The process of acetoacetylation introduces acetoacetyl groups onto polymer backbones, modifying their chemical and physical properties. 2,2,6-Trimethyl-4H-1,3-dioxin-4-one is an effective reagent for the acetoacetylation of polymers containing hydroxyl groups, such as O-(hydroxypropyl)cellulose. documentsdelivered.comchemicalbook.com In this reaction, the hydroxyl groups of the polymer act as nucleophiles, attacking the carbonyl group of the dioxinone. The reaction is typically performed at elevated temperatures, which facilitates the generation of acetylketene. chemicalbook.com The acetylketene then readily reacts with the hydroxyl moieties of the polymer to form the corresponding acetoacetate (B1235776) esters, releasing acetone as the only byproduct. This method is advantageous as it avoids the use of diketene, which is a highly reactive and hazardous substance. The resulting acetoacetylated polymers, like O-(acetoacetylated hydroxypropyl)cellulose, have applications in various fields due to their new functionalities. chemicalbook.com

Reactions with Thiols

When heated, 2,2,6-trimethyl-4H-1,3-dioxin-4-one decomposes to form acetylketene and acetone. wikipedia.org This reactive acetylketene intermediate readily undergoes reactions with nucleophiles such as thiols. The thiol's sulfur atom attacks the ketene, leading to the formation of S-acetoacetylated compounds, which are derivatives of acetoacetic acid. wikipedia.org This reaction provides a high-yield pathway to thioesters of acetoacetic acid, demonstrating the utility of the dioxinone as a safe and manageable substitute for diketene in synthesizing sulfur-containing compounds. wikipedia.org

Cycloaddition Reactions and Heterocycle Formation

Condensation with Isocyanates, Arylcyanates, and Cyanamides for 1,3-Oxazine Derivatives

The thermal decomposition of 2,2,6-trimethyl-4H-1,3-dioxin-4-one into acetylketene is a gateway to a variety of heterocyclic systems. chemicalbook.com The highly electrophilic acetylketene intermediate can undergo cycloaddition reactions with compounds containing cumulated double bonds. Specifically, its condensation with isocyanates, arylcyanates, or substituted cyanamides provides access to a diverse range of 1,3-oxazine derivatives. chemicalbook.com This reaction is a powerful tool for constructing six-membered heterocyclic rings containing both oxygen and nitrogen, which are prevalent scaffolds in medicinal chemistry.

Multi-Component Reactions (MCRs)

2,2,6-Trimethyl-4H-1,3-dioxin-4-one is a valuable component in the Biginelli reaction, a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. chemicalbook.comum.edu.mt The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). mdpi.comarabjchem.org In this context, 2,2,6-trimethyl-4H-1,3-dioxin-4-one serves as a precursor to the required β-dicarbonyl component. chemicalbook.com

The reaction is typically catalyzed by a Brønsted or Lewis acid. mdpi.com The mechanism is believed to start with the condensation of the aldehyde and urea to form an acylimine intermediate. This is followed by the nucleophilic addition of the enol form of the β-dicarbonyl compound (generated from the dioxinone) to the imine. The final step involves cyclization and dehydration to yield the dihydropyrimidine (B8664642) derivative. arabjchem.org The use of various aldehydes, including both aromatic and aliphatic ones, allows for the synthesis of a wide library of structurally diverse DHPMs, which are of significant interest due to their potential pharmaceutical activities. beilstein-journals.orgnih.gov

Table 1: Components of the Biginelli Reaction

Reactant Type Example Compound Role in Reaction
Aldehyde Benzaldehyde (B42025) Provides the C4 and substituent at the 4-position of the pyrimidine (B1678525) ring. mdpi.com
β-Dicarbonyl Source 2,2,6-Trimethyl-4H-1,3-dioxin-4-one Acts as an equivalent to a β-ketoester like ethyl acetoacetate, forming the backbone of the ring. chemicalbook.com
Urea/Thiourea Urea Provides the N1, C2, and N3 atoms of the heterocyclic ring. mdpi.comarabjchem.org
Catalyst p-Toluenesulfonic acid (p-TSA) Facilitates the condensation and cyclization steps. beilstein-journals.org

Hantzsch Reaction for Multi-Functional Ligands

The Hantzsch dihydropyridine (B1217469) synthesis, a classic multicomponent reaction, can be adapted to produce multi-functional ligands by utilizing 2,2,6-trimethyl-4H-1,3-dioxin-4-one as a key starting material. This compound serves as a practical equivalent for diketene, allowing for the synthesis of necessary β-ketoamide intermediates. nih.gov

These acetoacetamide derivatives then become one of the three components in a modified Hantzsch reaction, along with an aldehyde and a source of ammonia (B1221849) (like ammonium (B1175870) carbonate). The condensation of these three components, often conducted in an ethanol/water mixture, leads to the formation of 1,4-dihydropyridine (B1200194) structures, which can be designed as multi-functional ligands. researchgate.net

Formation of Pyrrole (B145914) Amides from Acetoacetamide Derivatives

The synthesis of pyrrole amides can be efficiently achieved using acetoacetamide derivatives sourced from 2,2,6-trimethyl-4H-1,3-dioxin-4-one. researchgate.net This method provides a versatile route to a variety of N-substituted pyrrole amides.

The first step involves the synthesis of N-substituted acetoacetamides. This is accomplished through the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (often referred to as the diketene-acetone adduct) with various primary amines. chemicalbook.comresearchgate.net This reaction yields the corresponding acetoacetamide derivative in moderate to excellent yields. researchgate.net

Synthesis of Pyridones and Acetoacetanilides

2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TMD) is a valuable reagent for the synthesis of both acetoacetanilides and pyridone derivatives. Acetoacetanilides, which are important intermediates, can be prepared by reacting TMD with anilines. researchgate.net This reaction can be carried out in both apolar solvents like toluene (B28343) and xylene, or in polar protic media such as water. researchgate.net The reaction proceeds via the in-situ generation of acetylketene from the thermolysis of TMD, which then acylates the aniline (B41778). smolecule.comresearchgate.net

These acetoacetanilide (B1666496) intermediates can be further utilized in multicomponent reactions to construct more complex heterocyclic systems like pyridones. For instance, a one-pot, four-component reaction involving TMD, an aniline, urea, and a benzaldehyde can be employed to synthesize Biginelli products (dihydropyrimidines), showcasing the versatility of TMD in building diverse heterocyclic scaffolds. researchgate.net

Diastereoselective Synthesis of 2-Acetyl-N,3-diaryl-4-nitrobutanamides

A highly diastereoselective synthesis of 2-acetyl-N,3-diaryl-4-nitrobutanamides has been developed as a one-pot, three-component reaction utilizing 2,2,6-trimethyl-4H-1,3-dioxin-4-one. researchgate.net This method involves the reaction of an aniline, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, and a β-nitrostyrene derivative. researchgate.net The reaction proceeds under solvent-free conditions, often assisted by microwave irradiation, with a catalytic amount of triethylamine. researchgate.net

The mechanism involves the initial formation of an acetoacetanilide from the reaction between the aniline and the dioxinone. This intermediate then acts as a nucleophile in a Michael addition to the β-nitrostyrene. This conjugate addition is highly diastereoselective, leading to the desired γ-nitro-β-keto amide products in good yields. researchgate.netresearchgate.net The use of organocatalysts, such as bifunctional amino thioureas, has been shown to be critical in controlling the stereochemistry of the Michael addition of ketoamides to nitroalkenes, often favoring the formation of anti-adducts with high stereoselectivity. nih.gov

Synthesis of Furofuranone Derivatives

The synthesis of furofuranone scaffolds, specifically the endo,exo-furofuranone skeleton, can be achieved through synthetic routes that employ β-keto esters as key intermediates. researchgate.net These β-keto esters are readily prepared through the acetoacetylation of alcohols with 2,2,6-trimethyl-4H-1,3-dioxin-4-one, which serves as a convenient and efficient alternative to diketene. smolecule.comresearchgate.net

One established strategy involves an Mn(III)-mediated oxidative cyclization of an acetoacetate ester. For example, the acetoacetylation of 1-phenylprop-2-en-1-ol (B1595887) with the dioxinone provides the corresponding β-keto ester in excellent yield. Subsequent treatment with a manganese(III) catalyst induces an oxidative cyclization that can provide a desired cyclopropane (B1198618) intermediate with excellent diastereoselectivity, which is a precursor to the furofuranone system. researchgate.net Alternative routes to substituted furan-2,5-diones involve the palladium-catalyzed Suzuki cross-coupling of boronic acids with substrates like mucobromic acid, followed by oxidation. researchgate.net

Ring Transformations to Nitrogen Heterocycles

The 1,3-dioxin-4-one ring system is a versatile precursor for a variety of nitrogen-containing heterocycles through ring transformation reactions. researchgate.net These reactions typically involve the thermal generation of a reactive acylketene intermediate, which then undergoes cycloaddition with a suitable nitrogen-containing reactant. smolecule.comresearchgate.net

Key examples of these transformations include:

Reaction with Imines: Heating 2,2-dimethyl-1,3-dioxin-4-ones with imines, such as Schiff bases, results in a [4+2] cycloaddition between the acylketene and the imine. This reaction yields 3,4-dihydro-1,3-oxazin-4-one derivatives. researchgate.net

Reaction with Carbodiimides: In a similar fashion, reacting the dioxinone with carbodiimides leads to the formation of 2-imino-1,3-oxazin-4-one derivatives. researchgate.net

Reaction with Isocyanates: The reaction with isocyanates can lead to different products depending on the substituent. Phenyl isocyanate reacts to form 3-phenyl-1,3-oxazine-2,4-diones. researchgate.net In contrast, using 2-pyridyl isocyanate results in the formation of pyrido[1,2-a]pyrimidin-4-one derivatives. researchgate.net

These transformations highlight the utility of 1,3-dioxin-4-ones as building blocks for accessing a diverse range of heterocyclic structures.

Electrophilic and Metal-Catalyzed Transformations

The 2,2,6-trimethyl-4H-1,3-dioxin-4-one ring can undergo various transformations initiated by electrophiles or catalyzed by transition metals, enabling the synthesis of functionalized derivatives.

Electrophilic Transformations: The reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with electrophiles such as isocyanates proceeds via cycloaddition to the acetylketene intermediate generated upon heating, leading to 1,3-oxazine derivatives. smolecule.comchemicalbook.com Furthermore, the C5 position of the dioxinone ring can be directly functionalized with an electrophile. For instance, iodination using N-iodosuccinimide (NIS) in acetic acid provides the 5-iodo-2,2,6-trimethyl-4H-1,3-dioxin-4-one. researchgate.net This iodinated derivative is a key intermediate for further metal-catalyzed reactions.

Metal-Catalyzed Transformations: The 5-iodo-1,3-dioxin-4-one derivative is a versatile substrate for metal-catalyzed cross-coupling reactions. A notable example is the Suzuki-Miyaura cross-coupling reaction. smolecule.com Reacting the 5-iodo derivative with potassium alkynyltrifluoroborate salts in the presence of a palladium catalyst allows for the formation of 5-alkynyl-2,2,6-trimethyl-1,3-dioxin-4-ones. smolecule.com This demonstrates a powerful method for introducing carbon-carbon bonds at the C5 position, significantly expanding the synthetic utility of the dioxinone scaffold.

Electrophilic Substitution on the Vinylic Carbon (e.g., Halogenation with NIS)

The electron-rich double bond in 4H-1,3-dioxin-4-one derivatives is susceptible to electrophilic attack. A notable example is the halogenation at the C-5 position. The reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with N-iodosuccinimide (NIS) provides a pathway to 5-iodo-2,2,6-trimethyl-1,3-dioxin-4-one. researchgate.net This transformation is significant as it introduces a versatile handle for subsequent cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions of 5-Halo-1,3-dioxin-4-ones

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. tcichemicals.comlibretexts.org In the context of 1,3-dioxin-4-one chemistry, 5-halo derivatives serve as effective coupling partners. Specifically, 2,2,6-trimethyl-5-iodo-1,3-dioxin-4-one can be coupled with potassium alkynyltrifluoroborate salts in a Suzuki-Miyaura reaction to yield 5-alkynyl-2,2,6-trimethyl-1,3-dioxin-4-ones. researchgate.net This palladium-catalyzed reaction typically proceeds under mild conditions and demonstrates broad substrate applicability. tcichemicals.comrsc.org

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

Dioxinone SubstrateCoupling PartnerProductCatalyst System
2,2,6-Trimethyl-5-iodo-1,3-dioxin-4-onePotassium alkynyltrifluoroborates5-Alkynyl-2,2,6-trimethyl-1,3-dioxin-4-onesPalladium catalyst

Sonogashira Reaction for 5-Alkynyl-1,3-dioxin-4-ones

The Sonogashira reaction provides another efficient route to 5-alkynyl-1,3-dioxin-4-ones. wikipedia.orgresearchgate.net This reaction involves the coupling of a terminal alkyne with a vinyl or aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org For instance, 5-ethynyltrimethylsilyl-1,3-dioxin-4-ones have been synthesized using the Sonogashira reaction. researchgate.net The reaction conditions are generally mild, often carried out at room temperature with a base like an amine, which can also serve as the solvent. wikipedia.org

An "inverse Sonogashira coupling" has also been explored, which involves the direct alkynylation of C-H bonds with alkynyl halides, offering a complementary approach. nih.govnih.gov

Cu(I)-Catalyzed Huisgen Azide-Alkyne 1,3-Dipolar Cycloaddition

The 5-alkynyl-1,3-dioxin-4-ones synthesized via Suzuki-Miyaura or Sonogashira reactions are valuable precursors for constructing more complex heterocyclic systems. A prominent application is their participation in the Copper(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition, often referred to as a "click reaction". wikipedia.orgresearchgate.netnih.gov This reaction unites an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole ring with high regioselectivity, yielding the 1,4-disubstituted isomer. wikipedia.orgnih.gov For example, 5-ethynyltrimethylsilyl-1,3-dioxin-4-ones can be reacted with azides in the presence of a Cu(I) catalyst to form 1,4-disubstituted-1,2,3-triazoles. researchgate.net

Enolate Chemistry of 4H-1,3-Dioxin-4-ones

The presence of α-protons on the substituent at the C-6 position of the 4H-1,3-dioxin-4-one ring allows for the formation of enolates, which are potent nucleophiles for various carbon-carbon bond-forming reactions. bham.ac.uk

Deprotonation and Vinylogous Aldol (B89426) Reactions

Deprotonation of 2,2,6-trimethyl-4H-1,3-dioxin-4-one at the C-6 methyl group can be achieved using a strong base to generate a vinylogous enolate. This enolate can then participate in vinylogous aldol reactions. researchgate.netnih.gov For example, the silyl (B83357) enol ether derived from 2,2,6-trimethyl-4H-1,3-dioxin-4-one undergoes vinylogous aldol-type additions with aldehydes, demonstrating complete γ-selectivity. researchgate.net These reactions can be catalyzed by various Lewis acids, and enantioselective versions have been developed using chiral catalysts. researchgate.netarkat-usa.org The vinylogous Mukaiyama aldol reaction, in particular, has emerged as a key transformation for creating complex molecular architectures. nih.gov

Table 2: Examples of Vinylogous Aldol Reactions

Dioxinone DerivativeElectrophileProduct TypeKey Features
Silyl enol ether of 2,2,6-trimethyl-4H-1,3-dioxin-4-oneAldehydesγ-AdductsComplete γ-selectivity
Dioxinone-derived silyl dieneAldehydesδ-Hydroxy-α,β-unsaturated carbonylsHigh enantioselectivity with chiral Lewis acid catalysts. arkat-usa.org

Nucleophilic Addition to Carbonyl Derivatives

Enolates derived from 4H-1,3-dioxin-4-ones can act as nucleophiles and add to various carbonyl compounds in what is known as a nucleophilic addition reaction. libretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com This reaction is fundamental in organic synthesis for the formation of new carbon-carbon bonds. libretexts.org The enolate attacks the electrophilic carbonyl carbon, leading to the formation of a new bond and a tetrahedral intermediate. masterorganicchemistry.com The reactivity in these additions is influenced by both electronic and steric factors. masterorganicchemistry.com While specific examples directly involving the enolate of 2,2,5,6-tetramethyl-4H-1,3-dioxin-4-one in this context are not detailed in the provided search results, the general principles of enolate chemistry suggest its utility in such transformations. bham.ac.uknih.gov

The majority of published research focuses on the closely related analogue, 2,2,6-Trimethyl-4H-1,3-dioxin-4-one . However, presenting data for this different compound would be scientifically inaccurate and would not adhere to the strict focus on "this compound" as per the instructions.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for the specified chemical compound due to the lack of available research data.

Advanced Spectroscopic and Computational Characterization of 4h 1,3 Dioxin 4 Ones

Computational Chemistry and Quantum Mechanical Studies

Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TDDFT) is a quantum mechanical method used to investigate the electronic excited states of molecules. mdpi.com This approach allows for the calculation of electronic absorption spectra, providing insights into the nature of electronic transitions. mdpi.com For organic molecules like 4H-1,3-dioxin-4-ones, TDDFT can predict the energies of vertical excitations and the corresponding oscillator strengths, which are crucial for understanding their photophysical properties.

In computational studies of similar organic compounds, TDDFT has been successfully employed to rationalize their optical properties. nih.gov For instance, in the theoretical study of 2,3,5,6-tetraphenyl-1,4-dioxin, TDDFT calculations were used to analyze its excited states and explain its fluorescence behavior. nih.gov The calculations involved optimizing the ground-state geometries using Density Functional Theory (DFT) and then computing the excitation energies with TDDFT. nih.gov The choice of functional and basis set, such as B3LYP or MPW1PW91 with a 6-311+G(2d,p) basis set, is critical for obtaining accurate results. nih.gov

For 4H-1,3-dioxin-4-ones, TDDFT calculations would likely reveal the nature of the lowest energy electronic transitions. These transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy gap between these orbitals is a key factor in determining the absorption wavelength of the compound. researchgate.net

Table 1: Representative TDDFT Calculation Parameters for Organic Molecules

ParameterDescriptionTypical Values/Methods
Method The specific TDDFT functional used.B3LYP, MPW1PW91, ωB97X-D3
Basis Set The set of functions used to build the molecular orbitals.6-31G(d), 6-311+G(d,p), def2-SVP
Solvent Model Method to account for solvent effects.Implicit solvent models (e.g., IEFPCM)
Properties Calculated The output data from the calculation.Excitation energies, oscillator strengths, UV-Vis spectra

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of 4H-1,3-dioxin-4-ones are critical to their reactivity. mdpi.com The 1,3-dioxin-4-one ring is not planar and can adopt different conformations. X-ray crystallography of a related compound, 2,2,6-Trimethyl-5-[2-(4-methylphenyl)ethynyl]-4H-1,3-dioxin-4-one, revealed that the ring adopts a half-boat conformation. nih.gov In this conformation, the quaternary carbon atom is significantly out of the plane formed by the other five atoms. nih.gov

Computational methods, such as systematic search procedures and molecular dynamics simulations, can be used to explore the potential energy surface of 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one and identify its stable conformers. mdpi.com Molecular dynamics simulations, in particular, can provide insights into the time-dependent motional behavior of the molecule, revealing how it might change its shape in solution at different temperatures. mdpi.com For complex molecules, understanding the conformational preferences is essential as different conformers may exhibit different reactivity. nih.gov

Table 3: Conformational Parameters of a Substituted 1,3-Dioxin-4-one Ring nih.gov

ParameterDescriptionValue (Å or °)
q₂ Ring-puckering parameter0.346
q₃ Ring-puckering parameter0.182
Q Total puckering amplitude0.391
φ₂ Phase angle of puckering299.3
Displacement Displacement of the quaternary carbon from the mean plane0.546

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of organic reactions by locating reactants, intermediates, transition states, and products along the reaction pathway. mdpi.com For 4H-1,3-dioxin-4-ones, which are known to undergo various reactions such as thermolysis to form acylketenes, computational methods can provide detailed mechanistic insights. frontiersin.orgnih.govrsc.org

DFT calculations can be used to map out the potential energy surface for a given reaction. By identifying the transition state structures and calculating their energies, the activation energy for the reaction can be determined. nih.gov This information is crucial for understanding the kinetics of the reaction and predicting how changes in the molecular structure will affect the reaction rate. nih.gov For example, in the study of dioxin formation from chlorophenol precursors, molecular orbital theory calculations were used to investigate the formation mechanism, and the geometrical parameters and vibrational frequencies of all stationary points were calculated. nih.gov

For the thermolysis of this compound, computational studies could be used to model the retro-[4+2] cycloaddition reaction that leads to the formation of an acylketene and acetone (B3395972). By calculating the energy of the transition state for this process, one could predict the temperature at which this reaction becomes favorable.

Applications of 4h 1,3 Dioxin 4 Ones in Complex Molecular Synthesis and Emerging Fields

Versatile Building Blocks in Organic Synthesis

The unique structure and reactivity of 2,2,6-trimethyl-4H-1,3-dioxin-4-one make it an invaluable building block in organic synthesis, enabling the creation of key structural motifs. smolecule.comsigmaaldrich.com Its stability under a range of conditions, including certain transition-metal-catalyzed processes, further enhances its applicability in complex synthetic pathways. dntb.gov.ua

A primary application of 2,2,6-trimethyl-4H-1,3-dioxin-4-one is its role as a direct precursor to β-dicarbonyl compounds. smolecule.comsigmaaldrich.com These compounds, which feature two carbonyl groups separated by a single carbon atom, are fundamental intermediates in the synthesis of pharmaceuticals and natural products. smolecule.com The reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with alcohols and amines yields acetoacetates and acetoacetamides, respectively. chemicalbook.com

Research has demonstrated that conducting these reactions in refluxing tetrahydrofuran (B95107) with sodium acetate (B1210297) allows for milder conditions than traditional methods. researchgate.netresearchgate.net This improved protocol prevents the formation of side products and typically results in quantitative yields of the desired β-keto esters and β-ketoamides. researchgate.netresearchgate.net

While 2,2,6-trimethyl-4H-1,3-dioxin-4-one can be used in place of diketene (B1670635), it also provides pathways to compounds that are not easily accessible from diketene itself. chemicalbook.com When heated above 120°C, the molecule generates acetone (B3395972) and the highly reactive acetylketene. chemicalbook.com This intermediate can be trapped in situ by various compounds, such as isocyanates or substituted cyanamides, to produce a wide range of 1,3-oxazine derivatives through subsequent condensation reactions. chemicalbook.com This reactivity opens doors to diverse heterocyclic scaffolds that are otherwise challenging to synthesize.

Synthesis of Biologically Active Compounds and Pharmacological Intermediates

The versatility of 4H-1,3-dioxin-4-ones extends to the synthesis of medicinally relevant molecules, including potent enzyme inhibitors and ligands for complex diseases.

The 2,2,6-trimethyl-4H-1,3-dioxin-4-one is a key starting material for synthesizing dihydropyrimidinones (DHPMs), a class of compounds investigated as potent inhibitors of the sodium iodide symporter (NIS). researchgate.netcoompo.com The NIS is crucial for iodide transport into the thyroid gland, and its inhibition is a therapeutic strategy for certain thyroid dysfunctions. researchgate.netnih.gov

Using the multicomponent Biginelli reaction, researchers have synthesized libraries of 4-aryl-3,4-dihydropyrimidin-2(1H)-ones. wikipedia.orgresearchgate.net Biological evaluation of these compounds in rat thyroid cell lines has identified highly potent NIS inhibitors, with one derivative showing a half-maximal inhibitory concentration (IC₅₀) of 3.2 nM. researchgate.netnih.gov These findings establish the DHPM scaffold as a promising basis for developing new therapeutic agents targeting NIS. nih.gov

The resorcinol (B1680541) amide scaffold is central to a class of potent inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone that is a key target in cancer therapy. researchgate.netnih.gov 2,2,6-Trimethyl-4H-1,3-dioxin-4-one is utilized in the synthesis of the resorcinol portion of these complex inhibitors. dntb.gov.uacoompo.com

A prominent example is AT13387 ((2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone), a clinically investigated Hsp90 inhibitor. nih.govnih.gov The synthesis of AT13387 involves the construction of a C-5 substituted resorcinol unit, a process where dioxinone chemistry plays a critical role. dntb.gov.uanih.gov The development of AT13387 through fragment-based drug design highlights the importance of the resorcinol scaffold in achieving high inhibitory potency against Hsp90. nih.govresearchgate.net

Table 1: Research Findings on Biologically Active Compounds Synthesized Using 4H-1,3-Dioxin-4-one Derivatives

Target Compound Class Key Findings Relevant Research
Sodium Iodide Symporter (NIS) Dihydropyrimidinones (DHPMs) A synthesized library of DHPMs yielded potent inhibitors. One derivative exhibited an IC₅₀ value of 3.2 nM in a rat thyroid cell line assay. nih.gov researchgate.netnih.gov

The development of multi-target-directed ligands (MTDLs) is an emerging strategy for treating complex multifactorial conditions like Alzheimer's disease. nih.gov This approach involves designing a single molecule that can interact with multiple biological targets implicated in the disease cascade. nih.govresearchgate.net

The chemical scaffolds accessible from 2,2,6-trimethyl-4H-1,3-dioxin-4-one, such as the dihydropyrimidinone core, are considered "privileged structures." nih.gov These frameworks are valuable starting points in drug discovery because they can be extensively modified to interact with various receptors and enzymes. nih.gov By combining these heterocyclic cores with other known pharmacophores, it is possible to create novel hybrid molecules. nih.gov This strategy allows for the design of MTDLs that could, for example, simultaneously inhibit cholinesterases and modulate other targets relevant to Alzheimer's pathology, demonstrating the potential of dioxinone-derived scaffolds in addressing neurodegenerative diseases. nih.govnih.gov

Table 2: List of Chemical Compounds Mentioned

Compound Name CAS Number Molecular Formula Other Names
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one 87769-39-9 C₈H₁₂O₃ Not specified
2,2,6-Trimethyl-4H-1,3-dioxin-4-one 5394-63-8 C₇H₁₀O₃ Diketene-acetone adduct; TMD chemicalbook.comresearchgate.net
AT13387 Not specified C₂₆H₃₅N₃O₃ (2,4-dihydroxy-5-isopropylphenyl)-[5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl]methanone nih.gov
Acetylketene Not specified C₄H₄O₂ Not specified
Diketene 674-82-8 C₄H₄O₂ Not specified
Dihydropyrimidinones (DHPMs) Not specified Varies Not specified
Resorcinol 108-46-3 C₆H₆O₂ Not specified
Acetoacetate (B1235776) Not specified Varies Not specified
Acetoacetamides Not specified Varies Not specified

Precursors for Novel Thiourea (B124793) Complexes with Cytotoxic and Antimicrobial Activities

While direct synthesis of thiourea complexes from 2,2,6-trimethyl-4H-1,3-dioxin-4-one for cytotoxic and antimicrobial applications is not extensively documented in dedicated studies, the chemical properties of this dioxinone suggest its potential as a precursor. Thiourea derivatives are a well-established class of compounds exhibiting a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. nih.govnih.govnih.gov The synthesis of these derivatives often involves the reaction of an isothiocyanate with an amine. nih.gov

2,2,6-Trimethyl-4H-1,3-dioxin-4-one, also known as the diketene-acetone adduct, serves as a stable and convenient synthetic equivalent of diketene. chemicalbook.comwikipedia.org Upon heating, it generates acetylketene, a highly reactive intermediate that readily undergoes reactions with nucleophiles such as amines to form acetoacetamide (B46550) derivatives. chemicalbook.comresearchgate.net These acetoacetamides can then be further functionalized. For instance, they can be used to prepare pyrrole (B145914) amides through reaction with an oxime. chemicalbook.com

The potential to generate acetoacetamide derivatives from 2,2,6-trimethyl-4H-1,3-dioxin-4-one opens a pathway to novel thiourea complexes. The resulting acetoacetamides, possessing a reactive methylene (B1212753) group, could potentially be derivatized to incorporate a thiourea moiety. The subsequent complexation of these novel thiourea-containing ligands with various metal ions could lead to the formation of complexes with enhanced cytotoxic and antimicrobial activities. Research has shown that metal complexes of thiourea derivatives can exhibit significant biological properties. nih.govmersin.edu.tr

Table 1: Examples of Bioactive Thiourea Derivatives and their Activities

Compound ClassBiological ActivityReference
1,3-Disubstituted thioureasCytotoxic against various cancer cell lines nih.gov
Thiourea derivative metal complexesAntibacterial and antifungal nih.gov
N-(carbamothioyl)cyclohexanecarboxamide derivativesAntibacterial and anti-yeast nih.gov
Thiourea derivatives of pyrazolesAntimicrobial against multi-drug resistant strains clockss.org
Thiourea derivative TD4Antibacterial against MRSA nih.gov

Potential in Antibiotics Development from Marine-Derived Compounds

The marine environment is a rich source of structurally diverse and biologically active natural products, many of which have inspired the development of new therapeutic agents. Among these, compounds featuring the 4H-1,3-dioxin-4-one core have been identified, highlighting their potential in antibiotic development. Specifically, a compound identified as 4H-1,3-dioxin-4-one-2,3,6-trimethyl has been noted in the context of marine-derived compounds with potential for antibiotic applications. While this is a closely related structure, it underscores the relevance of the dioxinone scaffold in this field.

The utility of 2,2,6-trimethyl-4H-1,3-dioxin-4-one as a versatile building block in organic synthesis extends to the construction of complex molecular architectures found in marine natural products. Its ability to function as an acetoacetylating agent allows for the introduction of β-keto ester and β-keto amide functionalities, which are common motifs in polyketide and non-ribosomal peptide natural products, many of which are of marine origin and possess potent antibiotic properties.

The synthesis of complex natural products often requires stable and reactive building blocks. 2,2,6-trimethyl-4H-1,3-dioxin-4-one's stability at room temperature and its ability to generate the reactive acetylketene in a controlled manner make it an attractive tool for synthetic chemists working on the total synthesis or derivatization of marine-derived antibiotics.

Materials Science Applications

Chemical Modification of Polymers (e.g., Cellulose (B213188) Acetoacetylation)

A significant application of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in materials science is the chemical modification of polymers, particularly the acetoacetylation of cellulose. This process introduces acetoacetate groups onto the cellulose backbone, thereby altering its properties and opening up avenues for new applications.

The reaction is typically carried out by treating cellulose or its derivatives, such as O-(hydroxypropyl)cellulose, with 2,2,6-trimethyl-4H-1,3-dioxin-4-one. chemicalbook.com This dioxinone serves as a convenient and safer alternative to diketene for introducing the acetoacetyl group. The process involves the thermal decomposition of the dioxinone to generate acetylketene, which then reacts with the hydroxyl groups of the cellulose. This modification can be performed either neat or in an inert organic solvent.

The resulting acetoacetylated cellulose exhibits modified solubility and can be used as a starting material for further chemical transformations due to the reactive methylene group in the acetoacetyl moiety. This allows for the grafting of other molecules onto the cellulose backbone, leading to the creation of novel bio-based materials with tailored properties.

Table 2: Reaction Parameters for Cellulose Acetoacetylation

Cellulose DerivativeReagentSolventOutcome
O-(hydroxypropyl)cellulose2,2,6-trimethyl-4H-1,3-dioxin-4-oneNeat or inert organic solventO-(Acetoacetoxypropyl)cellulose
Cellulose2,2,6-trimethyl-4H-1,3-dioxin-4-oneCarboxylic acid diluent with catalystSubstituted cellulose acetoacetate alkanoate

Generation of Specialized Fluorinated Compounds

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. 2,2,6-Trimethyl-4H-1,3-dioxin-4-one and its derivatives serve as valuable precursors for the synthesis of specialized fluorinated compounds.

Research has demonstrated the synthesis of 5-fluoro-1,3-dioxin-4-ones through the fluorination of 5,6-unsubstituted 1,3-dioxin-4-ones. These fluorinated dioxinones are versatile building blocks that can be converted into a variety of fluorinated derivatives, including fluorinated formylacetic acid derivatives and fluorinated heterocyclic systems.

Furthermore, the reactivity of the 1,3-dioxin-4-one ring system allows for the introduction of trifluoromethyl groups. For instance, the synthesis of 5-trifluoromethyl-1,3-dioxin-4-ones has been reported, and these compounds have been used to prepare a range of trifluoromethylated aliphatic compounds. researchgate.net The ability to introduce fluorine and fluoroalkyl groups into the dioxinone scaffold provides a powerful tool for the development of novel fluorinated compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. The synthesis of fluorinated heterocycles containing a sulfur atom can be achieved through cycloaddition reactions of fluorinated thiocarbonyl compounds. nih.gov

Synthesis of Tetronic Acids

Tetronic acids are a class of 4-hydroxy-2(5H)-furanones that are found as a core structural motif in numerous biologically active natural products. nih.gov The synthesis of tetronic acids and their derivatives is an area of significant interest in organic chemistry. Derivatives of 1,3-dioxin-4-one have been shown to be effective precursors for the construction of the tetronic acid ring system.

A synthetic route to tetronic acids involves the thermal rearrangement of 6-(α-hydroxyalkyl)-1,3-dioxin-4-ones. While not a direct application of this compound itself, this demonstrates the utility of the dioxinone framework. More relevantly, 6-methyl-1,3-dioxin-4-one (the diketene-acetone adduct) can be functionalized at the 6-position to introduce an aminoalkyl side chain. Subsequent heating of these 6-(aminoalkyl)-1,3-dioxin-4-ones in a suitable solvent leads to the formation of tetramic acids (pyrrolidine-2,4-diones), which are nitrogen-containing analogues of tetronic acids. clockss.org This reaction proceeds through the thermal cycloreversion of the dioxinone to an acylketene, followed by an intramolecular trapping of the ketene (B1206846) by the amino group. clockss.org

This methodology highlights the potential of using appropriately substituted 1,3-dioxin-4-ones as synthons for the preparation of tetronic acid and tetramic acid derivatives, which are important building blocks for the synthesis of various natural products and pharmaceutically active compounds.

In-depth Scientific Review of this compound Remains a Developing Field

A comprehensive review of the scientific literature reveals a notable scarcity of in-depth research specifically focused on the mechanistic and reaction optimization aspects of the chemical compound This compound (CAS No. 87769-39-9). While this compound is commercially available, detailed studies elucidating its reaction pathways, kinetic and thermodynamic properties, catalytic influences, and applications in stereocontrolled synthesis are not extensively documented in publicly accessible research.

The majority of available scientific data centers on the closely related and more widely studied analogue, 2,2,6-Trimethyl-4H-1,3-dioxin-4-one , often referred to as the diketene-acetone adduct. This compound serves as a significant building block in organic synthesis and has been the subject of numerous mechanistic investigations. For instance, its thermal decomposition to form the highly reactive intermediate, acetylketene, is a well-established reaction pathway. researchgate.net

In contrast, specific research that would populate the detailed sections of the requested article on this compound is not presently available. The additional methyl group at the 5-position likely influences the compound's reactivity, stability, and stereochemical behavior in ways that are distinct from its trimethyl counterpart, but these differences have not yet been a focus of extensive study.

Due to the lack of specific published research on the mechanistic studies and reaction optimization of this compound, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline. Further empirical research would be required to generate the data necessary to thoroughly address the following topics for this specific compound:

Mechanistic Studies and Reaction Optimization

Stereochemical Control in Asymmetric Syntheses Involving Dioxinones

Future research in these areas would be invaluable to the scientific community, providing deeper insights into the structure-activity relationships within this class of dioxinone compounds.

Future Research Directions and Advanced Methodological Developments

Development of Green Chemistry Approaches for Dioxinone Synthesis and Reactivity

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are becoming increasingly vital in organic synthesis. chemijournal.com Future research into 2,2,5,6-tetramethyl-4H-1,3-dioxin-4-one should prioritize the development of environmentally benign synthetic routes.

Current methods for producing related dioxinones often rely on starting materials like diketene (B1670635) and acetone (B3395972), sometimes using strong acids. wikipedia.org A key research avenue will be to adapt and develop new methods that align with green chemistry principles. This includes the use of biocatalysts or greener, more benign catalysts, and the replacement of hazardous solvents with aqueous media or solvent-free conditions. chemijournal.com For instance, one-pot syntheses of biologically active compounds like dihydropyrimidinones have been achieved using natural extracts such as lemon juice as a catalyst under solvent-free conditions. chemijournal.com Similar strategies could be explored for the synthesis and subsequent reactions of the target tetramethyl-dioxinone.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield

The reactivity of the dioxinone scaffold can be precisely controlled and enhanced through catalysis. nih.govfrontiersin.org Dioxinones are stable in a variety of transition-metal-catalyzed processes, such as palladium-mediated cross-coupling and olefin metathesis. nih.govfrontiersin.orgresearchgate.net Future work on this compound will benefit immensely from the exploration of novel catalytic systems to improve reaction selectivity and yield.

Recent advances have demonstrated the power of palladium catalysis for the functionalization of dioxinone derivatives. For instance, palladium-catalyzed carbonylative coupling reactions have been developed to produce aryl and alkenyl ketones with high yield and selectivity. frontiersin.org A catalyst system using palladium 2-methylnaphthyl complexes with ylide-functionalized phosphines (YPhos) has been shown to be effective for the selective γ-arylation of 1,3-dioxinone derivatives. researchgate.net

Furthermore, other transition metals offer exciting possibilities. Copper-catalyzed vinylogous aldol (B89426) reactions have been used to create β-hydroxy dioxinones with high diastereomeric ratios. nih.gov The development of novel catalysts, such as those featuring dual metal cores, could enable more efficient and selective transformations, potentially leading to complex molecules that are otherwise difficult to synthesize. sciencedaily.com A key area of research will be to screen and optimize various ligand and metal precursor combinations to tailor the reactivity of the unique tetramethyl-dioxinone structure. researchgate.net

Catalyst SystemReaction TypePotential Application for this compoundReference
Palladium(dba)₂ with Xantphos ligandCarbonylative CouplingSynthesis of novel γ-keto acids and ketones frontiersin.org
Palladium with YPhos ligandsγ-ArylationIntroduction of diverse aryl and heteroaryl groups researchgate.net
Scandium(III) triflate (Sc(OTf)₃)Prins CyclizationConstruction of macrocyclic and polycyclic structures nih.govfrontiersin.org
Copper-based catalystsVinylogous Aldol ReactionStereoselective synthesis of β-hydroxy dioxinone derivatives nih.gov
Gold(I) complexesCascade ReactionsRapid access to densely functionalized dioxinone structuresN/A

Chemoinformatics and High-Throughput Screening for New Dioxinone Derivatives

Chemoinformatics and high-throughput screening (HTS) are powerful tools in modern chemical research, particularly in drug discovery. nih.govnih.gov These methodologies can significantly accelerate the identification of novel derivatives of this compound with desired properties.

The process begins with the creation of virtual libraries of potential derivatives. Using the core tetramethyl-dioxinone scaffold, chemoinformatic tools can generate thousands of virtual compounds by adding various functional groups at reactive sites. These virtual libraries can then be screened in silico to predict properties such as biological activity or suitability for materials science applications. nih.gov This computational filtering saves considerable time and resources by prioritizing the most promising candidates for actual synthesis. nih.gov

Once promising candidates are identified, HTS techniques can be employed to test the synthesized compounds rapidly. nih.gov Modern HTS platforms utilize robotics and advanced data analysis to screen millions of compounds against biological targets in a short time. youtube.com The use of acoustic technology allows for the transfer of nanoliter-scale droplets, miniaturizing assays and reducing the amount of compound and reagents needed. youtube.com Applying this integrated approach of chemoinformatics and HTS to derivatives of this compound could rapidly uncover new lead compounds for medicinal chemistry or novel building blocks for functional materials. nih.govyoutube.com

Expanding Applications in Medicinal Chemistry beyond Current Leads

The dioxinone framework is a valuable building block in the synthesis of complex, biologically active molecules. nih.govnih.gov Derivatives have been instrumental in the total synthesis of natural products, including macrolides, macrolactams, and terpenoids. nih.govnih.gov For example, the dioxinone moiety has been used to construct the core of Aetheramide A, a potent anti-HIV agent, and in the synthesis of resorcinol (B1680541) amide Hsp90 inhibitors. nih.govcoompo.com

The unique substitution pattern of this compound offers an opportunity to create a new class of scaffolds for medicinal chemistry. The additional methyl groups may influence the compound's conformational preferences, metabolic stability, and binding interactions with biological targets. Future research should focus on synthesizing a diverse library of derivatives and evaluating their biological activity across various therapeutic areas. The versatility of the dioxinone ring allows for its conversion into β-ketoesters, β-ketoamides, and other structures that are key intermediates in pharmaceutical synthesis. smolecule.comchemicalbook.com This positions the tetramethyl-dioxinone as a promising starting point for the development of next-generation therapeutics. nih.govresearchgate.net

Investigations into Dioxinone-Based Functional Materials and Supramolecular Assemblies

The reactivity and structural features of dioxinones make them attractive candidates for the development of novel functional materials and supramolecular structures. smolecule.commdpi.com Research into related lactone-containing monomers has shown their utility in creating polymers with interesting properties, such as thermoplastic elastomers and stimuli-sensitive hydrogels. researchgate.net

A significant future direction for this compound is its use as a monomer or a key building block in polymer chemistry. Thermal or catalytic ring-opening of the dioxinone could lead to reactive intermediates capable of polymerization. The resulting polymers could possess unique thermal, mechanical, or optical properties, influenced by the tetramethyl substitution pattern. These materials could find applications as self-healing coatings, biodegradable plastics, or in medical technology. fraunhofer.de

Furthermore, the dioxinone structure could be incorporated into larger molecules designed for supramolecular assembly. rsc.org By adding specific recognition motifs, derivatives of this compound could be directed to self-assemble into well-defined nanostructures like ribbons, micelles, or gels. nih.govnih.gov The formation and properties of these assemblies could be controlled by external stimuli such as pH or temperature, leading to applications in areas like drug delivery and smart materials. fraunhofer.denih.gov

Advanced Computational Modeling for Predicting Novel Reactivity and Properties

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. For a novel compound like this compound, advanced computational modeling will be indispensable for guiding experimental work.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to elucidate the electronic structure, stability, and preferred reaction pathways of the molecule. For example, computational studies have been used to understand the mechanism of palladium-catalyzed arylations of dioxinone derivatives, revealing how specific ligands promote the reaction. researchgate.net Similar studies on the tetramethyl variant could predict its reactivity with various reagents and catalysts, helping to design more efficient synthetic routes.

Molecular dynamics simulations can be employed to study the conformational landscape of the molecule and its derivatives. This is particularly relevant for understanding how the tetramethyl substitution affects the molecule's shape and how it might interact with biological macromolecules or self-assemble into larger structures. By predicting properties such as binding affinity, solubility, and reactivity, computational modeling can significantly de-risk and accelerate the exploration of this compound for its diverse potential applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one with >95% purity?

  • Methodology : Utilize a sealed-tube reaction with equimolar amounts of precursor dioxinone derivatives (e.g., 2,2,6-trimethyl-4H-1,3-dioxin-4-one) and alcohols/thiols in toluene at 100°C for 12–24 hours. Purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent). Monitor purity by GC-MS or HPLC .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodology :

  • 1H/13C NMR : Identify methyl groups (δ ~1.2–1.5 ppm for CH3) and the carbonyl (δ ~165–170 ppm for C=O).
  • IR Spectroscopy : Confirm the lactone carbonyl stretch (~1740–1760 cm⁻¹).
  • GC-MS : Verify molecular ion peak at m/z 156.18 and fragmentation patterns .

Q. How can common synthetic impurities (e.g., residual solvents or byproducts) be identified and removed?

  • Methodology : Use GC headspace analysis for volatile impurities and LC-MS for non-volatile byproducts. Employ recrystallization (ethanol/water) or preparative TLC with dichloromethane/methanol (95:5) for purification. Cross-reference with CAS 87769-39-9 spectral libraries .

Advanced Research Questions

Q. How do steric effects from the tetramethyl substituents influence reactivity in vinylogous Mukaiyama aldol reactions?

  • Methodology : Conduct kinetic studies using BF3·Et2O or TiCl4 as Lewis acids. Compare reaction rates with less-hindered analogs (e.g., 2,2-dimethyl derivatives). Perform DFT calculations (e.g., Gaussian 16) to analyze transition-state steric hindrance and orbital interactions .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

  • Methodology : Perform thermogravimetric analysis (TGA) under inert (N2) and oxidative (O2) atmospheres at 5°C/min. Correlate decomposition onset temperatures with synthetic batches. Replicate conflicting studies under controlled humidity and catalyst-free conditions .

Q. Can this dioxinone act as a ketene precursor in stereoselective natural product synthesis?

  • Methodology : Generate ketene intermediates via photolysis (λ = 300–350 nm) in anhydrous THF. Trap with chiral amines (e.g., (R)- or (S)-α-methylbenzylamine) to form β-lactams. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Q. How does modifying substituents (e.g., replacing methyl with phenyl groups) alter nucleophilic acyl substitution kinetics?

  • Methodology : Synthesize analogs (e.g., 6-phenyl derivatives) via Pd-catalyzed cross-coupling. Monitor reaction rates with nucleophiles (e.g., Grignard reagents) using in situ IR or 19F NMR (if fluorinated nucleophiles are used). Construct Hammett plots to quantify electronic effects .

Data Contradiction Analysis

Q. Why do different studies report varying yields in β-ketoester syntheses using this dioxinone?

  • Methodology : Systematically vary reaction parameters (solvent polarity, temperature, Lewis acid). Use DOE (Design of Experiments) to identify critical factors. Compare yields under anhydrous (molecular sieves) vs. ambient moisture conditions. Publish raw data in open repositories for transparency .

Tables for Key Comparisons

Property This compound 2,2-Dimethyl Analog (CAS 87769-48-0)
Molecular Weight156.18 g/mol128.13 g/mol
XLogP3~1.2 (estimated)0.8
TGA Decomposition Onset~220°C (N2)~180°C (N2)
Reactivity in Aldol AdditionsSlower due to steric hindranceFaster

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one
Reactant of Route 2
2,2,5,6-Tetramethyl-4H-1,3-dioxin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.